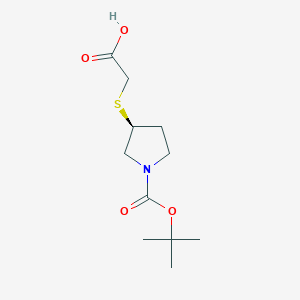

![molecular formula C12H16N6O2 B3014359 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2120140-90-9](/img/structure/B3014359.png)

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

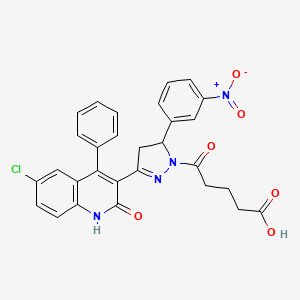

The compound “1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is further substituted with a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, followed by the functionalization of the ring with the pyrimidine and 1,2,4-oxadiazole rings . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and the various substituents attached to these rings . The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity . The presence of multiple nitrogen atoms in the molecule suggests that it may have multiple sites of reactivity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make the compound reactive towards electrophiles . Additionally, the methoxymethyl group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple nitrogen atoms could contribute to its polarity, potentially making it soluble in polar solvents . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Drug Discovery and Development

The pyrrolidine ring serves as a valuable scaffold for designing biologically active compounds. Its features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized various pyrrolidine derivatives with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds have shown promise in drug development .

Akt Inhibitors

Novel ATP-competitive Akt inhibitors have been designed and synthesized based on an elaborated 3-aminopyrrolidine scaffold. These compounds exhibit selectivity and have undergone medicinal chemistry optimization to enhance their specificity .

Cytotoxicity Studies

Researchers have investigated derivatives containing the pyrrolidine ring for their cytotoxic properties. These compounds demonstrated in vitro cytotoxic efficiency, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives exhibited excellent activity compared to standard reference drugs .

Selective Androgen Receptor Modulators (SARMs)

The modification of the pharmacokinetic profile using pyrrolidine derivatives has been explored. For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized as SARMs, demonstrating selective binding to the androgen receptor .

Other Applications

Additional research areas include exploring the influence of steric factors on biological activity, investigating structure–activity relationships (SAR), and functionalizing preformed pyrrolidine rings (e.g., proline derivatives). The spatial orientation of substituents and stereoisomers significantly impacts the biological profile of drug candidates .

Conclusion

The pyrrolidine ring continues to be a versatile scaffold in drug discovery, offering opportunities for diverse applications. Researchers can leverage its unique features to design novel compounds with specific biological profiles.

Orientations Futures

Propriétés

IUPAC Name |

1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-19-6-10-16-12(20-17-10)9-4-14-7-15-11(9)18-3-2-8(13)5-18/h4,7-8H,2-3,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKJMORSLUFIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

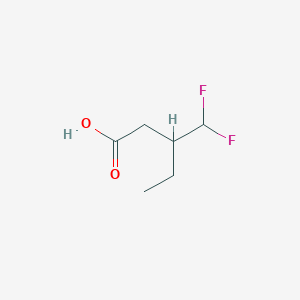

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)

![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)